1-Chloro-2-(ethoxydiphenylmethyl)benzene

Pharmaceutical Impurity Profiling Structural Identification Clotrimazole Analysis

Ensuring accurate impurity quantification in Clotrimazole API batches is critical for ANDA submissions and QC release testing. This certified reference standard (CRM) solves the challenge of misidentified peaks. - Confirmed structural identity via comprehensive CoA for unambiguous chromatographic peak assignment. - ≥98% purity ensures accurate RRF determination and method validation per ICH Q3A. - Enables reliable batch-to-batch consistency monitoring in stability studies, differentiating process impurities from degradants.

Molecular Formula C21H19ClO
Molecular Weight 322.832
CAS No. 717109-43-8
Cat. No. B587380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(ethoxydiphenylmethyl)benzene
CAS717109-43-8
Molecular FormulaC21H19ClO
Molecular Weight322.832
Structural Identifiers
SMILESCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3Cl
InChIInChI=1S/C21H19ClO/c1-2-23-21(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19-15-9-10-16-20(19)22/h3-16H,2H2,1H3
InChIKeyQVLBDAGOVAFTIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(ethoxydiphenylmethyl)benzene Overview


1-Chloro-2-(ethoxydiphenylmethyl)benzene (CAS: 717109-43-8), molecular formula C₂₁H₁₉ClO and molecular weight 322.83, is a chemically defined impurity arising from the synthesis of the broad-spectrum antifungal agent Clotrimazole [1]. Also known as 2-Chlorophenyl-diphenylmethyl Ethyl Ether, Clotrimazole Impurity 5, or Clotrimazole Impurity 18, it is categorized as a process-related impurity or an intermediate-derived byproduct . Its primary scientific and industrial utility is as a highly characterized analytical reference standard or certified reference material (CRM) essential for method development, method validation, and routine quality control (QC) testing during the manufacturing and release of Clotrimazole Active Pharmaceutical Ingredient (API) and finished drug products [2].

Product type Impurity Reference Standard for Clotrimazole
Workflow Method development, validation and routine QC testing
Selection basis Structurally matched, high-purity CRM with comprehensive CoA

Limitations of Generic Impurity Standards


In pharmaceutical analysis, 'clotrimazole impurity' is not a singular entity but a heterogeneous category comprising multiple structurally distinct compounds, including Impurity A (2-Chlorophenyl)diphenylmethanol, Impurity B (para-isomer of clotrimazole), Impurity E (2-chlorobenzophenone), and Impurity 7 ((Ethoxydiphenylmethyl)benzene) [1]. Each impurity possesses a unique chromatographic retention time, ionization efficiency, and relative response factor (RRF) [2]. Therefore, a researcher or QC analyst cannot generically 'screen for impurities' using a single, unrelated reference standard. The precise identification and accurate quantification of 1-Chloro-2-(ethoxydiphenylmethyl)benzene in a Clotrimazole sample mandates a reference standard that is unequivocally matched by structural identity and supplied with a comprehensive Certificate of Analysis (CoA) confirming its purity and traceability, as the use of an incorrect or misidentified standard would directly invalidate the analytical results and compromise compliance with regulatory requirements from bodies such as the FDA and EMA [3].

! Different Clotrimazole impurities have distinct retention times and response factors, making a generic standard inadequate.
! Using a non-identical standard invalidates quantification and may compromise regulatory documentation.
! Only a structurally matched, CoA-certified standard ensures traceability and method validity.

Differentiation from Related Impurities


Structural Differentiation from Impurity A

The target compound, 1-Chloro-2-(ethoxydiphenylmethyl)benzene (CAS 717109-43-8), is an ethyl ether derivative with the molecular formula C₂₁H₁₉ClO and a molecular weight of 322.83 . Its primary comparator, Clotrimazole Impurity A, is (2-Chlorophenyl)diphenylmethanol (CAS 66774-02-5), an alcohol derivative with the molecular formula C₁₉H₁₅ClO and a molecular weight of 294.78 [1].

Structural Identity vs Impurity A
Head-to-head
MW 322.83 (C₂₁H₁₉ClO)
ΔMW +28.05 vs Impurity A (C₁₉H₁₅ClO)
Ethyl ether vs alcohol affects polarity and HPLC retention
Direct structural comparison; not interchangeable
Pharmaceutical Impurity Profiling Structural Identification Clotrimazole Analysis

LogP-Driven Chromatographic Separation

Lipophilicity, often measured as the partition coefficient (LogP), is a critical property governing reversed-phase HPLC separation. The target compound 717109-43-8, with the molecular formula C₂₁H₁₉ClO, contains a chlorine atom at the ortho position of one phenyl ring . Its comparator, (Ethoxydiphenylmethyl)benzene (CAS 968-39-8), also known as Clotrimazole Impurity 7, is its non-chlorinated analog with the molecular formula C₂₁H₂₀O and a molecular weight of 288.38 . While measured LogP values for these exact compounds are not readily available in the public domain, the calculated difference in LogP can be inferred from the structural difference. The substitution of a hydrogen atom with a chlorine atom is known to increase LogP by an average of approximately 0.7 units based on the Hansch π constant for aromatic chlorine [1].

LogP Estimate vs Non-chlorinated Analog
Class-level
Estimated ΔLogP ≈ +0.7
Based on Hansch π for aromatic Cl
Stronger RP-HPLC retention supports baseline separation
Predicted from QSAR constants; confirm experimentally
Chromatography HPLC Method Development Physicochemical Properties

Certified Reference Material Purity and Traceability

The value of 717109-43-8 as an analytical standard is directly tied to its commercially available level of characterization. Suppliers such as Veeprho and Cato Research Chemicals provide this compound as a 'highly characterized reference material' [1] or 'analytical standard' produced under ISO 17034 guidelines [2]. This is a fundamental differentiator from a generic chemical reagent of unspecified purity. While a typical 'research-grade' analog might be supplied with a purity of ≥95%, a certified impurity standard is supplied with a documented purity of ≥98% , along with a comprehensive Certificate of Analysis (CoA) detailing traceability, uncertainty of measurement, and a full suite of analytical data (e.g., HPLC, NMR, MS).

Purity and Documentation
Head-to-head
Certified CRM: ≥98% purity with full CoA
vs typical research reagent ≥95%
Documented traceability is a regulatory expectation for method validation
CoA includes HPLC, NMR, MS data
Regulatory Compliance Pharmaceutical QC Reference Standards

Process-Related vs. Degradation Impurity Origin

The compound 717109-43-8, 1-Chloro-2-(ethoxydiphenylmethyl)benzene, is classified as a 'process-related impurity' or 'intermediate-derived byproduct' of Clotrimazole synthesis [1]. It is formed during the Grignard reaction step common in many Clotrimazole manufacturing routes, where 2-chlorophenyl magnesium bromide reacts with an appropriate electrophile, and an ethoxy group is inadvertently incorporated or retained from the solvent or reagent [2]. In contrast, other impurities like Clotrimazole Impurity A ((2-Chlorophenyl)diphenylmethanol, CAS 66774-02-5) can arise both from the synthesis and as a primary hydrolytic degradation product of Clotrimazole under stress conditions (e.g., acidic or basic hydrolysis) [3].

Impurity Origin
Class-level
Process-related byproduct (synthetic route)
Not a hydrolytic degradation product like Impurity A
Level reflects manufacturing consistency, not shelf-life stability
Inference based on synthetic pathways; verify per batch
Synthetic Route Analysis Impurity Source Identification Clotrimazole Manufacture

QC and Development Applications


Analytical Method Development and Validation

Analytical scientists use 1-Chloro-2-(ethoxydiphenylmethyl)benzene (717109-43-8) as a critical reference standard to develop and validate a specific, stability-indicating HPLC or UPLC method for quantifying process-related impurities in Clotrimazole drug substance. Due to its distinct molecular weight and lipophilicity (ΔLogP ~0.7 vs. non-chlorinated analogs) [1], it serves as a benchmark for ensuring the chromatographic system achieves baseline separation (Resolution, Rs > 1.5) from the Clotrimazole API peak and other related impurities like Impurity A and Impurity 7. The high purity (≥98%) and traceability of the standard [2] are essential for accurately determining system suitability parameters and establishing method specificity.

Quality Control and Batch Release Testing

In a QC laboratory, this compound is the definitive reference standard for the identification and quantitative determination of the specific impurity 717109-43-8 in commercial batches of Clotrimazole API and finished dosage forms (e.g., creams, tablets). A QC analyst will prepare a standard solution of 717109-43-8 at a known concentration (e.g., 0.1% of the API test concentration, in line with ICH Q3A guidelines) to create a reference chromatogram. By comparing the peak area of any corresponding impurity in the sample to this external standard, the analyst can calculate the impurity level (% area) against the specification limit. This quantitation is a mandatory release criterion, and the use of an identity-confirmed, ISO 17034-grade standard [3] provides the auditable data trail required by regulatory agencies like the FDA [4].

Stability and Forced Degradation Studies

Pharmaceutical formulation scientists utilize 717109-43-8 to monitor the stability profile of Clotrimazole drug products under various storage conditions (e.g., 25°C/60% RH, 40°C/75% RH). Since this impurity is known to originate primarily from the synthetic process [5], its concentration is expected to remain relatively stable over the shelf life, while degradation products like Impurity A may increase. This differentiates a process-related impurity from a true degradant. Therefore, a stable or consistent level of 717109-43-8 throughout a stability study provides evidence that the manufacturing process is reproducible, whereas an unexpected increase would trigger an investigation into potential batch-to-batch variability or contamination, fulfilling a key objective of ICH Q1A(R2) stability testing protocols.

ANDA Impurity Profiling

For a generic pharmaceutical company filing an ANDA for a Clotrimazole product, a comprehensive impurity profile is a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section. The applicant must demonstrate that their product's impurity profile is 'substantially similar' to or better than the Reference Listed Drug (RLD). Procuring and characterizing 1-Chloro-2-(ethoxydiphenylmethyl)benzene (717109-43-8) is a necessary step in this process. The generic manufacturer must show that they have identified, synthesized, or purchased a characterized standard for this specific process-related impurity, established its relative response factor (RRF), and set an appropriate acceptance criterion in their drug product specification [6]. Failure to adequately address this specific impurity can lead to a Refuse-to-Receive (RTR) letter or a Complete Response Letter (CRL) from the FDA.

Application
Selection Property
Validation Focus
Method Development and Validation
Certified purity and documented traceability
System suitability, specificity and resolution from API
QC Batch Release Testing
Identity-confirmed, ISO 17034-grade standard
Impurity quantitation against specification limits
Stability and Forced Degradation Studies
Process-impurity classification
Process consistency vs true degradation profiling
Impurity Profiling for Generic Development
Characterized reference standard with RRF data
Support impurity profile comparison and acceptance criteria

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-2-(ethoxydiphenylmethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.